1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Description
Contextualization within Trisiloxane Chemistry
Trisiloxanes are defined by their three-silicon-atom backbone linked by oxygen atoms (Si-O-Si-O-Si). atamanchemicals.com This core structure is part of the broader family of siloxanes, which can range from simple, short-chain molecules to complex, high-molecular-weight polymers. ontosight.ai Trisiloxanes serve as fundamental building blocks in silicone chemistry and are utilized in a wide array of applications, from industrial coatings and sealants to personal care products where they provide a smooth texture and enhance spreadability. ontosight.aiontosight.aipaulaschoice-eu.com
Compounds like 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane are considered modified polysiloxanes. atamanchemicals.com The organic groups attached to the silicon atoms—in this case, methyl and phenyl groups—determine the specific properties of the trisiloxane. atamanchemicals.com The presence of a reactive Si-H bond in this molecule also classifies it as a hydrogen-containing siloxane, making it highly useful for functionalization or crosslinking reactions with other organic and inorganic compounds. cfsilicones.com This reactivity is a key feature that allows it to be used in the formulation of addition-curing silicone systems, such as liquid silicone rubber. cfsilicones.comcfsilicones.com
Historical Development and Emerging Research Areas of Phenyl-Substituted Trisiloxanes
The development of phenyl-substituted siloxanes has been driven by the need for materials with superior performance compared to standard polydimethylsiloxanes. Historically, the synthesis of phenyl-substituted siloxanes involved the hydrolytic polymerization of phenylchlorosilanes. mdpi.comgoogle.com This process, while effective, could be challenging to control and often produced acidic byproducts. mdpi.com
Research has since focused on developing more precise and cleaner synthesis methods. One such modern technique is the Piers-Rubinsztajn reaction, which allows for the creation of poly(phenyl-substituted siloxanes) with a high degree of structural control under mild conditions. mdpi.comresearchgate.net This reaction avoids the formation of unwanted cyclic byproducts that can occur in traditional equilibration methods. researchgate.net
Emerging Research Areas:
High-Refractive-Index Materials: There is significant ongoing research into using phenyl-substituted siloxanes, including trisiloxane structures, for applications in optics and electronics. Their high refractive index and thermal stability make them ideal for encapsulating light-emitting diodes (LEDs), where they can improve light extraction and protect the delicate electronic components. cfsilicones.commdpi.comnih.gov
Advanced Coatings and Resins: The enhanced thermal and UV resistance imparted by phenyl groups makes these siloxanes candidates for high-performance coatings that can withstand harsh environmental conditions. cfsilicones.comresearchgate.netrsc.org
Specialty Elastomers: By incorporating phenyl-substituted trisiloxanes into silicone rubber formulations, researchers can create elastomers with improved tensile strength and thermal properties, suitable for demanding sealing and damping applications. nih.govbuct.edu.cn
Functional Polymers: The reactive Si-H bond on molecules like this compound allows them to be used as crosslinkers or as building blocks for creating complex, functionalized copolymers with precisely tailored properties for advanced materials science applications. cfsilicones.comleapchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(dimethylsilyloxy)-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKDTOMMNVHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156235-95-9 | |
| Details | Compound: Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156235-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-34-4 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 1,1,3,5,5 Pentamethyl 3 Phenyltrisiloxane
Conventional Synthetic Pathways
Conventional methods for constructing siloxane backbones have historically relied on hydrolysis and condensation reactions or the ring-opening polymerization of cyclic precursors. While these methods are robust for producing polysiloxanes, achieving a specific, low-molecular-weight unsymmetrical structure can be challenging due to the statistical nature of the reactions and the potential for side reactions. nih.govuni-wuppertal.de
The formation of siloxane bonds through hydrolysis and subsequent condensation of chlorosilanes or alkoxysilanes is a foundational technique in silicone chemistry. uni-wuppertal.deresearchgate.net In this approach, chloro- or alkoxy- groups on silicon are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation, either with another silanol (releasing water) or with a starting silane (B1218182) (releasing alcohol or HCl), to form the siloxane linkage. uni-wuppertal.deunm.edu
To synthesize an unsymmetrical trisiloxane like 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, a co-hydrolysis strategy involving multiple silane precursors would be necessary. For instance, the reaction could involve the carefully controlled co-hydrolysis and condensation of dichlorodimethylsilane, dichloro(methyl)(phenyl)silane, and a chain-terminating agent like chlorotrimethylsilane. However, this approach often leads to a mixture of linear and cyclic products with varying chain lengths, making the isolation of the desired trisiloxane difficult. uni-wuppertal.de The process is catalyzed by either acids or bases, which influences the reaction kinetics and the structure of the resulting oligomers. unm.eduacs.org
A more controlled variation is the reaction between a pre-formed disiloxanol, such as 1,1,3,3-tetramethyl-1,3-disiloxanediol, and a functional silane like chloro(methyl)(phenyl)silane (B7803610) in the presence of an acid scavenger. This directs the condensation reaction to favor the formation of the desired trisiloxane backbone.
Ring-opening polymerization (ROP) of strained cyclic siloxanes, particularly cyclotrisiloxanes (D3), is a powerful method for producing linear polysiloxanes with controlled molecular weights and narrow dispersity. nih.govmdpi.com This "living" polymerization can be initiated by anionic or cationic species. mdpi.comacs.org For the synthesis of a specific short-chain oligomer like this compound, the ROP process must be precisely controlled.
This can be achieved by using a functional initiator and a terminating agent. For example, an anionic initiator like lithium trimethylsilanolate could open a phenyl-containing cyclotrisiloxane (B1260393), such as 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane. By carefully controlling the stoichiometry and quenching the reaction at the desired chain length, it is possible to isolate the target trisiloxane.
More advanced organocatalytic ROP methods use strong organic bases, such as guanidines or phosphazenes, in combination with an initiator like water or a specific silanol. nih.govrsc.orgrsc.org These systems offer excellent control over the polymerization, proceeding through an initiator/chain-end activation mechanism. nih.gov This allows for the precise synthesis of asymmetric linear polysiloxanes by tailoring the initiator and end-capping agents. rsc.org
Advanced Catalytic Syntheses of this compound
Modern synthetic efforts focus on catalytic routes that offer higher selectivity and atom economy, avoiding the stoichiometric byproducts and purification challenges of conventional methods. These include transition metal-catalyzed cross-coupling reactions and main-group element-catalyzed processes.
Transition metal catalysis, particularly with platinum-group metals, is instrumental in silicone chemistry, most notably in hydrosilylation reactions. researchgate.netnih.gov Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, can be adapted to form Si-O bonds. A key route to unsymmetrical siloxanes is the dehydrogenative coupling (or O-silylation) of a hydrosilane with a silanol, often catalyzed by platinum or rhodium complexes. nih.gov
For the target molecule, this could involve the reaction of pentamethyldisiloxane (B44630) (which contains a Si-H bond) with methylphenylsilanediol. However, a more common and highly efficient approach is the catalytic reaction between a hydrosiloxane and an alkoxysilane. For instance, this compound could be synthesized via the platinum-catalyzed reaction between 1,1,3,3-tetramethyldisiloxane (B107390) and dimethoxy(methyl)(phenyl)silane.
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
| Platinum Complex | Karstedt's Catalyst (Pt₂(dvs)₃) | Hydrosilylation, Dehydrogenative Coupling | nih.gov |
| Rhodium Complex | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Hydrosilylation | researchgate.net |
| Scandium Triflate | Sc(OTf)₃ | Hydrolysis/O-silylation | chemistryviews.org |
| Copper Complex | Cu₃(btc)₂ | Dehydrogenative Coupling | mdpi.com |
Recently, catalysis by main-group elements has emerged as a sustainable and cost-effective alternative to transition metal-based systems. rsc.org These catalysts are effective for the dehydrogenative coupling of silanols with hydrosilanes to form unsymmetrical siloxanes with high chemoselectivity under mild conditions. rsc.org This atom-economical reaction produces only hydrogen gas as a byproduct.
The synthesis of this compound via this route could be achieved by reacting methylphenylsilanol with 1,1,1,3,3-pentamethyldisiloxane in the presence of a main-group catalyst. Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are particularly effective for this transformation, which is known as the Piers-Rubinsztajn reaction. mdpi.commcmaster.ca Additionally, cationic silicon(II) and germanium(II) compounds have been demonstrated as highly efficient catalysts for various siloxane-coupling reactions. mdpi.comresearchgate.net
| Catalyst Class | Example Catalyst | Key Features | Reference |
| Borane (B79455) Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Piers-Rubinsztajn reaction; mild conditions | mcmaster.ca |
| Cationic Silylium Ion | [Cp-Si]⁺[B(C₆F₅)₄]⁻ | High efficiency for siloxane coupling | mdpi.comresearchgate.net |
| Cationic Germylium Ion | [Cp-Ge]⁺[B(C₆F₅)₄]⁻ | Bench stable; high efficiency | researchgate.netdntb.gov.ua |
Mechanistic Aspects of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of the target compound.
In acid-catalyzed condensation , the reaction is initiated by the protonation of a silanol's hydroxyl group, making it a better leaving group (water). acs.org A neighboring silicon atom is then attacked by another silanol, displacing the water molecule and forming the siloxane bond. The rate-determining step is influenced by the electron-donating or -withdrawing nature of the substituents on the silicon atoms. unm.edu
The mechanism of organocatalyzed ROP involves the activation of the initiator (e.g., water or silanol) by the strong base catalyst. nih.gov For instance, a guanidine (B92328) catalyst deprotonates a terminal silanol group on the growing polymer chain, creating a highly nucleophilic silanolate anion. This anion then attacks a silicon atom in a strained cyclotrisiloxane monomer, propagating the chain. This "initiator/chain-end activation" provides excellent control over the final structure. nih.gov
In transition metal- and main-group-catalyzed dehydrogenative coupling , the mechanism often involves the activation of the Si-H bond. For the Piers-Rubinsztajn reaction catalyzed by B(C₆F₅)₃, the proposed mechanism involves the formation of a frustrated Lewis pair adduct between the borane and the hydrosilane. mcmaster.ca This activates the Si-H bond, facilitating the nucleophilic attack by the silanol oxygen, followed by elimination of H₂ to form the Si-O-Si bond and regenerate the catalyst.
Optimization of Reaction Parameters and Yield Enhancement
Detailed research findings and data specifically addressing the optimization of reaction parameters and yield enhancement for the synthesis of this compound are not extensively available in the public domain. While synthesis methods for structurally similar compounds, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769), have been optimized using techniques like response surface methodology with strong acidic cation exchange resins as catalysts, specific data for the phenyl-substituted analogue remains scarce. researchgate.net
For the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane from hexamethyldisiloxane (B120664) and a polyhydrosiloxane, optimal conditions have been identified as a reaction mass ratio of 1:13.45, a solid acid catalyst amount of 7.09%, a reaction temperature of 62.5°C, and a reaction time of 10 hours, achieving a yield of 40.62%. researchgate.net Another approach for the same compound using a continuous catalysis method with a solid phase catalyst involves reacting hexamethyldisiloxane and straight-chain methyl hydrogen polysiloxane at temperatures between 40 to 80°C with a residence time of 5 to 10 hours.
However, the introduction of a phenyl group on the central silicon atom in this compound influences the electronic and steric environment of the molecule, meaning that optimal reaction conditions may differ significantly from its heptamethylated counterpart. A comprehensive study detailing the systematic optimization of parameters such as catalyst type and loading, reactant molar ratios, temperature, and reaction time for the specific synthesis of this compound is not prominently featured in available scientific literature. Literature that focuses on the physical properties of this compound notes the lack of fundamental data in the literature, which extends to its detailed synthesis and optimization. acs.org
Further research is required to establish optimized protocols and generate data tables illustrating the effects of varying reaction parameters on the yield and purity of this compound. Such studies would be valuable for the efficient and cost-effective production of this compound for its applications in materials science and as a chemical intermediate.
Chemical Reactivity and Transformation Pathways of 1,1,3,5,5 Pentamethyl 3 Phenyltrisiloxane
Reactivity of Silicon-Hydrogen Bonds
The silicon-hydrogen bond in 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane is a key site of reactivity, enabling addition reactions across unsaturated substrates and other transformations. This reactivity is a cornerstone of its utility in synthesis.
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a prominent reaction of this compound. This process is typically catalyzed by transition metal complexes, most commonly those of platinum.
With Alkenes (Olefins): The reaction with alkenes leads to the formation of alkyl-substituted siloxanes. The regioselectivity of the addition is a critical aspect, with the silicon atom generally adding to the less substituted carbon of the double bond (anti-Markovnikov addition) when using platinum catalysts. This reaction is a fundamental method for the synthesis of organosilicon compounds. For instance, the hydrosilylation of a terminal alkene with this compound would yield a linear alkyl-substituted trisiloxane. The reaction is tolerant of various functional groups, making it a versatile synthetic tool. nih.govscispace.com
With Alkynes (Acetylenes): Hydrosilylation of alkynes with this compound can produce vinylsilanes. The stereoselectivity of this reaction is of significant interest, as it can lead to either (E)- or (Z)-vinylsilanes depending on the catalyst and reaction conditions. Rhodium complexes, for example, have been shown to catalyze the hydrosilylation of acetylenes to yield vinylsilane derivatives. researchgate.net The resulting vinylsilanes are valuable intermediates in organic synthesis, participating in various cross-coupling reactions.
A representative table of substrates and typical catalysts for hydrosilylation is provided below:
| Unsaturated Substrate | Catalyst | Product Type |
| Terminal Alkene | Platinum complexes (e.g., Karstedt's catalyst) | Linear alkyl-substituted trisiloxane |
| Internal Alkene | Platinum or Rhodium complexes | Branched alkyl-substituted trisiloxane |
| Terminal Alkyne | Rhodium complexes | (E)- or (Z)-Vinylsilane |
| Internal Alkyne | Rhodium or Iridium complexes | Substituted vinylsilane |
Beyond hydrosilylation, the Si-H bond can participate in other addition reactions, such as dehydrogenative silylation. In this process, the silane (B1218182) reacts with a compound containing an active hydrogen, such as an alcohol or an amine, to form a silylated product and hydrogen gas. This reaction is often catalyzed by transition metal complexes or strong bases. For example, the reaction of this compound with an alcohol in the presence of a suitable catalyst would yield an alkoxysilane. caltech.edu This provides a pathway for the introduction of alkoxy or amino functionalities onto the silicon atom.
Functionalization and Derivatization of the Phenyl Moiety
The phenyl group attached to the central silicon atom of this compound offers another avenue for chemical modification. The aromatic ring can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups.
Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comresearchgate.net The reaction conditions would need to be carefully controlled to avoid cleavage of the siloxane bonds.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring in the presence of a Lewis acid catalyst. This functionalization provides a handle for further transformations, such as cross-coupling reactions.
The phenyl group can also participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: If the phenyl ring is first converted to a boronic acid or ester derivative (via, for example, lithiation followed by reaction with a borate (B1201080) ester), it can participate in palladium-catalyzed Suzuki coupling reactions with aryl or vinyl halides. nih.govdiva-portal.orgbeilstein-journals.org This allows for the synthesis of biaryl structures.
Heck Reaction: While the direct Heck reaction of an unactivated C-H bond on the phenyl ring is challenging, conversion of the phenyl group to a halide or triflate would enable its participation in palladium-catalyzed Heck reactions with alkenes. wikipedia.orgorganic-chemistry.orgnih.govchim.itlibretexts.org This would lead to the formation of stilbene-like structures.
Oxidative and Reductive Transformations of the Trisiloxane Core
The trisiloxane backbone (Si-O-Si) is generally stable but can undergo transformations under certain conditions. The presence of the phenyl group can influence the stability and reactivity of the siloxane core. nih.govresearchgate.net
The thermal and oxidative stability of polysiloxanes is a well-studied area. While the siloxane backbone is generally resistant to high temperatures, degradation can occur, often initiated by the cleavage of Si-C or C-H bonds in the substituent groups. The degradation of polydimethyldiphenyl siloxane has been shown to produce benzene (B151609) at the initial stages of the reaction under inert atmospheres. scirp.orgresearchgate.net In the presence of oxygen, thermo-oxidative degradation can lead to cross-linking and chain scission reactions. scirp.orgresearchgate.net
Specific oxidative cleavage of the siloxane bonds in this compound would likely require harsh conditions, such as strong acids or bases at elevated temperatures. Reductive cleavage of the Si-O bond is not a common transformation under typical reducing conditions. The phenyl group itself could be subject to reduction, for example, hydrogenation to a cyclohexyl group under high pressure and with a suitable catalyst, though this would likely require forcing conditions that might also affect the siloxane backbone.
Intermolecular and Intramolecular Reaction Dynamics and Selectivity
The reactivity of this compound is primarily centered around the silicon-hydrogen (Si-H) bond, which serves as a versatile functional group for a variety of chemical transformations. The presence of both electron-donating methyl groups and an electron-withdrawing phenyl group on the silicon atoms influences the dynamics and selectivity of its reactions.
The key reactive site in this compound is the Si-H bond, which can be activated under various catalytic conditions to participate in intermolecular reactions. rsc.org This reactivity is fundamental to its application as a reagent in organic synthesis and as a precursor in materials science. rsc.org The compound's thermal stability is noteworthy; studies have shown that it does not readily degrade or undergo pyrolysis at elevated temperatures, which is a crucial property for its use in high-temperature applications.
One of the most significant intermolecular reactions involving this compound is hydrosilylation . This process involves the addition of the Si-H bond across a multiple bond, typically a carbon-carbon double or triple bond. The reaction is generally catalyzed by transition metal complexes, with platinum-based catalysts being historically prevalent. The regioselectivity of the hydrosilylation of alkenes using silanes like this compound is a critical aspect. For terminal alkenes, the reaction can theoretically yield two regioisomers: the terminal (anti-Markovnikov) and the internal (Markovnikov) addition products. The choice of catalyst and reaction conditions plays a pivotal role in dictating the selectivity. While specific studies detailing the catalytic hydrosilylation with this compound are not extensively documented in publicly available literature, research on analogous compounds such as HSiMe(OSiMe3)2 (MD'M) provides valuable insights. For instance, iron and cobalt catalysts have been shown to promote the hydrosilylation of 1-octene (B94956) with MD'M, yielding the anti-Markovnikov product with high selectivity.
Another important intermolecular reaction is dehydrogenative coupling , where the Si-H bond reacts with an X-H bond (where X is typically O, N, or another Si) to form a Si-X bond and hydrogen gas. This reaction is often catalyzed by a variety of metal complexes and is a key method for forming siloxane, silazane, and other silicon-containing linkages. For example, the reaction of this compound with alcohols would lead to the formation of alkoxysiloxanes. The selectivity in such reactions, especially when competing reactive sites are present in the alcohol substrate, would be influenced by steric and electronic factors, as well as the nature of the catalyst employed.
Information regarding the intramolecular reaction dynamics of this compound is scarce in the available literature. Intramolecular reactions, such as cyclization, would likely require specific functional groups to be present on the phenyl ring or one of the methyl groups that could react with the Si-H bond. Without such functionalities, intramolecular transformations are less probable under typical reaction conditions.
The selectivity of reactions involving this compound is a complex interplay of electronic and steric effects. The phenyl group, being more electron-withdrawing than the methyl groups, can influence the polarization of the Si-H bond and the stability of reaction intermediates. Steric hindrance around the central silicon atom, substituted with a phenyl and a methyl group, compared to the terminal silicon atoms bearing two methyl groups, could also lead to selective reactions at the terminal Si-H bonds under certain catalytic conditions. However, without specific experimental data, these remain as general principles of reactivity for substituted siloxanes.
To provide a clearer, though generalized, picture of the potential reactivity and selectivity, the following table summarizes the expected outcomes of key intermolecular reactions.
| Reaction Type | Reactant | Catalyst/Conditions | Expected Major Product | Selectivity Notes |
| Hydrosilylation | Terminal Alkene (e.g., 1-octene) | Transition Metal Catalyst (e.g., Pt, Rh, Fe, Co) | Anti-Markovnikov addition product | Catalyst dependent; late transition metals often favor anti-Markovnikov addition. |
| Dehydrogenative Coupling | Alcohol (e.g., Ethanol) | Metal Catalyst (e.g., Ru, Ir) | Alkoxysiloxane | Reaction at the Si-H bond. |
| Dehydrogenative Coupling | Amine (e.g., Diethylamine) | Metal Catalyst | Silylaminosiloxane | Reaction at the Si-H bond. |
Applications and Performance in Advanced Materials Science and Polymer Chemistry
Role as Precursor and Intermediate in Silicone Polymer and Copolymer Synthesis
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane serves as a crucial building block and intermediate in the synthesis of advanced silicone polymers. The presence of a reactive Si-H bond allows it to participate in hydrosilylation reactions, a fundamental process in silicone chemistry for forming carbon-silicon bonds. This reactivity enables its use as a highly effective crosslinker. cfsilicones.com
In this capacity, it is used in the preparation of addition-cure liquid silicone rubbers, phenyl silicone oils, and phenyl silicone resins. cfsilicones.com During the curing process, the Si-H group on the trisiloxane molecule adds across a vinyl group (C=C) in a polymer backbone, forming a stable crosslink that transforms the liquid polymer into a solid elastomer or thermoset resin. This crosslinking function is essential for developing materials with tailored mechanical properties, durability, and thermal stability. cfsilicones.com Its high compatibility with a variety of polymers makes it a versatile intermediate for creating complex copolymer structures and for functionalizing other organic and inorganic materials.
Development of High-Temperature Stable Fluids and Dielectric Materials
The incorporation of a phenyl group onto the siloxane backbone significantly enhances the thermal and oxidative stability of the molecule compared to standard polydimethylsiloxanes. sinosil.comclwydcompounders.com Phenyl groups are known to disrupt the crystallization of silicone chains at low temperatures and to increase resistance to degradation at high temperatures. sinosil.com Consequently, phenyl silicone fluids, including those derived from or containing this compound, are formulated for applications requiring reliable performance under extreme temperature conditions. sinosil.comosisilicones.com These fluids are utilized as heat transfer media, thermostat fluids, and high-temperature lubricants. sinosil.comosisilicones.com
In addition to thermal stability, silicone fluids are characterized by excellent dielectric properties, such as high dielectric strength and volume resistivity. clearcoproducts.comclearcoproducts.com These properties make them suitable for use as dielectric coolants and insulating oils in electrical and electronic components like capacitors and transformers. sinosil.comosisilicones.com The phenyl modification helps maintain these insulating properties even at elevated temperatures. clearcoproducts.com
Below is a table comparing the dielectric properties of standard polydimethylsiloxane (B3030410) (PSF) fluids with phenyl-class silicone fluids.
| Property | PSF-Standard Viscosities (Typical) | PM-125 Phenylmethyl Fluid | DPDM-400 Phenylmethyl Fluid |
| Dielectric Strength (volts/mil) | >400 | >400 | >400 |
| Dielectric Constant (at 100 Hz) | 2.75 | 2.90 | 2.88 |
| Dissipation Factor (at 100 Hz) | 0.00002 | 0.0005 | 0.0005 |
| Volume Resistivity (ohm-cm) | 1 x 10¹⁵ | 1 x 10¹⁴ | - |
| Data sourced from Clearco Products Co., Inc. clearcoproducts.com |
Enhancements in Coatings, Sealants, and Adhesive Formulations
In the formulation of coatings, sealants, and adhesives, this compound and related phenyl silicones act as performance-enhancing additives. The inherent properties of the siloxane backbone, such as low surface tension, hydrophobicity (water repellency), and flexibility at low temperatures, are imparted to the final product. The phenyl group contributes to improved thermal stability and weather resistance, particularly against UV radiation. cfsilicones.com
When used in these formulations, it can improve adhesion to various substrates, enhance the durability and flexibility of the cured material, and increase resistance to water, chemicals, and high temperatures. As a component in silicone-based sealants and adhesives, it helps ensure strong, durable bonds suitable for demanding construction and automotive applications.
Integration into Membrane Technologies for Gas Separation Processes
Silicone-based polymers, particularly polydimethylsiloxane (PDMS), are well-known for their high gas permeability, making them a primary material for gas separation membranes. permselect.commsrjournal.com Gases permeate through these dense polymeric membranes via a solution-diffusion mechanism. permselect.com While research directly citing this compound in this application is limited, its role as a precursor for modified silicone polymers is highly relevant.
By incorporating phenyl-functional siloxanes into a polymer matrix, the resulting membrane can exhibit modified separation characteristics. The phenyl groups can influence the polymer's free volume and its affinity for certain gases, potentially altering the selectivity and permeability for specific gas pairs (e.g., CO₂/N₂, O₂/N₂). msrjournal.com Furthermore, the enhanced thermal and chemical stability offered by phenyl silicones is advantageous for membranes operating in harsh industrial environments. clwydcompounders.com The use of such precursors allows for the fine-tuning of membrane properties to meet the demands of specific gas separation challenges. msrjournal.com
Additive Functions in Lubricant Systems and Rheological Modifiers
Phenyl silicone fluids are widely employed as high-performance lubricants, especially in applications where extreme temperatures are encountered. sinosil.comosisilicones.comdupont.com The substitution of methyl groups with phenyl groups on the siloxane chain improves the shear resistance and thermal stability of the fluid. sinosil.com This makes lubricants based on phenyl silicones, including this compound, suitable as base oils for high-temperature greases and lubricating oils for specialized instruments. osisilicones.com
These fluids act as rheological modifiers by maintaining a relatively stable viscosity over a broad temperature range, a property indicated by a flat viscosity-temperature curve. osisilicones.com This ensures consistent lubricating performance, reducing friction and wear under conditions where conventional hydrocarbon or mineral oil-based lubricants would degrade. dupont.com The inherent low volatility and oxidative stability of phenyl silicones also contribute to a longer service life for the lubricant. osisilicones.com
Key Performance Benefits of Phenyl Silicones as Lubricant Additives
| Feature | Benefit |
|---|---|
| High Thermal Stability | Resists breakdown at high operating temperatures. sinosil.com |
| Oxidation Resistance | Prevents the formation of sludge and deposits. osisilicones.com |
| Shear Resistance | Maintains viscosity and lubricating film under mechanical stress. sinosil.com |
| Low Volatility | Reduces lubricant loss at elevated temperatures. osisilicones.com |
| Good Dielectric Properties | Can be used in applications requiring electrical insulation. osisilicones.com |
Utilization in UV-Curable Coatings and Resins
The silicon-hydride (Si-H) bond in this compound is central to its use in UV-curable systems. cfsilicones.com UV curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that generates a crosslinked network, hardening the material. In this context, the compound participates in a photo-activated hydrosilylation reaction. researchgate.netmdpi.com
This reaction typically requires a platinum-based catalyst that can be activated by UV irradiation. researchgate.netmdpi.com When exposed to UV light, the catalyst facilitates the addition of the Si-H bond across a vinyl group on another molecule, such as a vinyl-functional silicone or an acrylate (B77674) monomer. mdpi.comresearchgate.net This process allows for rapid, low-temperature curing, which is highly desirable in manufacturing processes for electronics, coatings, and adhesives. mdpi.com The inherent stability of hydrogen-containing siloxanes under ultraviolet radiation further supports their suitability for these applications. cfsilicones.com The use of this compound as a crosslinker in such formulations allows for the creation of durable, thermally stable, and rapidly cured materials.
Computational Chemistry and Theoretical Investigations of 1,1,3,5,5 Pentamethyl 3 Phenyltrisiloxane
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into bonding, orbital interactions, and reactivity.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic properties of siloxane systems, including their reaction mechanisms and surface properties. researchgate.netnih.govmdpi.com For 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, DFT would be employed to optimize the molecular geometry, calculate thermodynamic properties, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are critical indicators of a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. In phenyl-substituted siloxanes, DFT can elucidate the electronic interactions between the phenyl ring's π-system and the siloxane backbone.
Illustrative DFT Frontier Orbital Data for a Phenyl-Substituted Siloxane
This table presents hypothetical data to illustrate typical results from a DFT calculation, as specific studies on this compound were not identified in the literature search.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.85 | Primarily located on the π* orbitals of the phenyl ring |
| HOMO | -6.20 | Primarily located on the Si-O-Si backbone and Si-C bond |
| HOMO-LUMO Gap | 5.35 | Indicates high kinetic stability |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, though often at a significant computational expense.
For a flexible molecule like this compound, ab initio methods are invaluable for performing detailed conformational analyses. acs.org The molecule's structure is defined by several rotatable bonds, including the Si-O and Si-C bonds, leading to numerous possible spatial arrangements (conformers). Ab initio calculations can precisely determine the geometries of these conformers and their relative energies, identifying the most stable, low-energy structures. Studies on related phenyl-substituted silanes have shown that attractive interactions between phenyl groups can significantly influence the stable conformations of the polymer chain. acs.org Furthermore, ab initio calculations can model delocalization effects across the Si-C bond with the phenyl ring's π* levels. acs.org
Illustrative Ab Initio Conformational Energy Data
This table presents hypothetical data to illustrate the relative energies of different conformers that could be calculated for this compound.
| Conformer | Dihedral Angle (O-Si-C-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Anti | 180° | 0.00 (Reference) | 65.1 |
| Gauche 1 | 60° | 2.50 | 17.2 |
| Gauche 2 | -60° | 2.50 | 17.2 |
| Eclipsed | 0° | 15.00 | 0.5 |
Molecular Modeling and Simulation Approaches
While quantum chemical methods are excellent for analyzing static electronic properties, molecular modeling and simulation are used to explore the dynamic behavior and conformational landscape of molecules over time.
Molecular Mechanics (MM) simplifies a molecule by treating atoms as spheres and bonds as springs, using a set of parameters known as a force field. This simplification allows for the rapid calculation of energies for very large systems. Molecular Dynamics (MD) simulations use these MM force fields to calculate the forces on each atom and then solve Newton's equations of motion, simulating the movement of atoms and the evolution of the molecular structure over time. nih.gov
Illustrative MD Simulation Parameters for a Siloxane System
This table provides an example of typical parameters used in an all-atom MD simulation.
| Parameter | Value/Description |
| Force Field | COMPASS or a specialized siloxane force field |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm (for NPT) |
| Time Step | 1.0 fs |
| Simulation Length | 50 ns |
| System | Single molecule in a periodic box of solvent (e.g., toluene) |
Monte Carlo (MC) simulations are another powerful technique for exploring the conformational space of a molecule. Instead of simulating the deterministic time evolution like MD, MC methods use random sampling. A simulation proceeds by making random changes to the molecule's conformation (e.g., rotating a bond) and accepting or rejecting the new state based on its energy and temperature, typically using the Metropolis algorithm.
This approach is particularly effective at overcoming energy barriers and sampling a wider range of conformations than might be accessible in a typical MD simulation of the same length. MC simulations have been used to model the formation of silica (B1680970) networks and the self-organization of organosilicon structures. rsc.orgrsc.org For this compound, MC simulations would be an excellent tool for exhaustively searching for all low-energy conformers and determining their statistical weights, providing a comprehensive picture of the molecule's preferred shapes.
Prediction of Molecular Behavior and Reactivity from First Principles
First-principles calculations, primarily DFT and high-level ab initio methods, are instrumental in predicting molecular behavior and reactivity without prior experimental knowledge. nih.gov The electronic structure data derived from these methods can be directly linked to chemical properties.
For this compound, the reactivity can be predicted by analyzing several computed parameters. The HOMO-LUMO gap, as discussed, indicates the molecule's susceptibility to electronic excitation. Mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical reactions are most likely to occur. For example, the oxygen atoms in the siloxane backbone are expected to be nucleophilic sites, while the silicon atoms and the hydrogen atoms on the terminal silicon (if present, depending on the specific isomer) could be electrophilic or subject to radical abstraction.
Furthermore, these methods can be used to model entire reaction pathways. By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a potential reaction, such as hydrolysis or thermal decomposition, can be constructed. umich.edued.ac.uk This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the underlying mechanism of chemical transformations involving the siloxane.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical connections between the structural or physicochemical properties of chemical compounds and their biological activities or other specific endpoints. researchgate.net These models are instrumental in predictive chemistry, offering a means to forecast the activity of novel or untested compounds, thereby streamlining the discovery and development processes in various scientific domains. nih.gov
For a molecule such as this compound, a QSAR study would involve the systematic analysis of a dataset of structurally related siloxane compounds with known activities. The core principle of QSAR lies in the hypothesis that the structural attributes of a molecule, such as the steric bulk of the phenyl group, the electronic effects of the methyl substituents, and the flexibility of the siloxane backbone, collectively determine its activity. mdpi.com
The development of a robust QSAR model for predicting the activity of this compound and its analogs would typically involve several key stages. Initially, a diverse set of molecular descriptors for each compound in the training set would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity within the molecule.
Electronic descriptors: These pertain to the distribution of electrons, such as dipole moment and partial charges.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These quantify the molecule's affinity for nonpolar environments.
Once these descriptors are computed, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to construct a mathematical model that correlates the descriptors with the observed activity. researchgate.net The predictive power of the resulting model is then rigorously assessed through internal and external validation techniques to ensure its reliability for forecasting the activity of new compounds like this compound. nih.gov While specific QSAR models for this exact compound are not extensively documented in publicly available literature, the established methodologies provide a clear framework for how such predictive models could be developed.
Thermodynamic Property Prediction and Correlation
Group Contribution Methods for Estimation of Critical Parameters
Several group contribution methods have been developed, with some of the most well-known being the Joback method and the Constantinou-Gani method. wikipedia.orgscirp.org These methods provide a set of predefined structural groups, each with a specific numerical contribution to various properties, including critical temperature (Tc), critical pressure (Pc), and critical volume (Vc). mdpi.com For organosilicon compounds, specialized methods and group definitions have also been proposed to improve prediction accuracy.
To estimate the critical parameters of this compound using a group contribution method, the molecule would first be deconstructed into its fundamental groups. The following table illustrates a plausible group breakdown for the application of a hypothetical group contribution model.
| Group | Description | Count in this compound |
|---|---|---|
| -CH3 | Methyl group | 5 |
| >Si< | Silicon atom with four single bonds | 3 |
| -O- (siloxane) | Oxygen atom in a Si-O-Si linkage | 2 |
| C6H5- (phenyl) | Phenyl group | 1 |
Once the molecule is fragmented into its constituent groups, the estimation of a specific property is carried out by summing the contributions of each group, often in conjunction with a mathematical formula specific to that property. For instance, the critical temperature might be estimated using an equation that incorporates the sum of group contributions for Tc. The table below presents a hypothetical calculation of the critical temperature for this compound using illustrative group contribution values.
| Group | Hypothetical Tc Contribution (K) | Count | Total Contribution (K) |
|---|---|---|---|
| -CH3 | 23.5 | 5 | 117.5 |
| >Si< | 65.2 | 3 | 195.6 |
| -O- (siloxane) | 38.1 | 2 | 76.2 |
| C6H5- (phenyl) | 110.8 | 1 | 110.8 |
| Sum of Contributions | 500.1 |
It is important to note that the accuracy of group contribution methods is contingent on the quality and extent of the experimental data used to derive the group parameters. researchgate.net For specialized classes of compounds like siloxanes, the use of methods specifically parameterized for these substances is crucial for obtaining reliable predictions.
Empirical Models for Correlation of Vapor Pressure, Density, and Viscosity Data
Empirical models are mathematical equations that are fitted to experimental data to describe the relationship between different physical properties. These models are widely used in chemical engineering and materials science to correlate and predict the behavior of substances under various conditions.
Vapor Pressure:
The vapor pressure of a liquid is a critical property that is strongly dependent on temperature. The Antoine equation is a widely used semi-empirical model that provides a good correlation for the vapor pressure of many pure substances over a specific temperature range. wikipedia.org The general form of the Antoine equation is:
log₁₀(P) = A - (B / (C + T))
Where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants. nist.gov These constants are determined by fitting the equation to experimental vapor pressure data. For this compound, experimental measurements of its vapor pressure at different temperatures would be required to determine its specific Antoine constants. The following table provides an example of hypothetical Antoine constants for this compound.
| Antoine Constant | Hypothetical Value |
|---|---|
| A | 7.2 |
| B | 1800.5 |
| C | 220.3 |
Density and Viscosity:
The density and viscosity of liquids are also highly dependent on temperature. Various empirical models have been developed to describe these relationships for siloxane fluids. For density, a common approach is to use a polynomial equation that relates density to temperature.
For viscosity, particularly for silicone fluids which can exhibit non-Newtonian behavior, more complex models may be necessary. bohrium.com The viscosity of siloxanes is influenced by factors such as molecular weight, the nature of the organic substituents (e.g., methyl vs. phenyl), and temperature. plastination.org The introduction of phenyl groups, as in this compound, is known to affect the rheological properties of polysiloxanes. researchgate.net
Empirical models for viscosity often take an exponential form, reflecting the significant decrease in viscosity with increasing temperature. The following table illustrates how experimental data for density and viscosity at different temperatures could be used to develop and validate such empirical models for this compound.
| Temperature (°C) | Hypothetical Density (g/cm³) | Hypothetical Viscosity (cSt) |
|---|---|---|
| 25 | 0.995 | 5.2 |
| 50 | 0.975 | 3.8 |
| 75 | 0.955 | 2.9 |
| 100 | 0.935 | 2.2 |
The development of accurate empirical models for this compound would rely on the availability of high-quality experimental data. These models are essential for process design, simulation, and the application of this compound in various technological fields.
Environmental Considerations and Remediation Research of Siloxane Compounds
Environmental Distribution and Atmospheric Transport of Siloxanes
Direct research quantifying the environmental distribution and atmospheric transport of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is not extensively available in peer-reviewed literature. However, the behavior of related phenylmethylsiloxanes and other volatile methylsiloxanes (VMS) provides insights into its likely environmental pathways.
Phenylmethylsiloxanes have been detected in various environmental compartments, primarily originating from their use in industrial applications and consumer products. A nationwide study in China investigated the profiles of cyclic phenylmethylsiloxanes (P3 and P4) in 29 wastewater treatment plants (WWTPs). nih.gov The findings revealed that a majority of these compounds, upon entering the wastewater stream, accumulate in raw sludge during the treatment process. nih.gov This suggests that wastewater and sludge are significant reservoirs for phenyl-substituted siloxanes.
The atmospheric fate of siloxanes is a critical component of their environmental chemistry, as most volatile methyl siloxanes are emitted primarily to the air. researchgate.net The bulk of VMS in the environment resides in the atmosphere, where reaction with hydroxyl (OH) radicals is the major removal pathway. researchgate.net Studies on cyclic volatile methylsiloxanes (cVMS) such as D4, D5, and D6 have demonstrated their potential for long-range atmospheric transport. nih.govnih.gov As sampling sites move from source regions to more remote locations, the atmospheric concentrations of these compounds decrease, indicating transport and degradation. nih.gov While models for D5 transport and fate align reasonably well with measured global concentrations, discrepancies for other cVMS suggest that additional, unaccounted-for removal processes may exist. nih.govnih.gov For this compound, the presence of a phenyl group likely influences its volatility and atmospheric persistence compared to purely methyl-substituted siloxanes, though specific data are lacking.
Biogeochemical Cycling and Persistence in Environmental Compartments
Information specific to the biogeochemical cycling of this compound is limited. However, research on analogous compounds offers a viable framework for understanding its persistence and degradation.
Siloxanes are known to be distributed in water, soil, air, and sediments. rsc.org In soil environments, polydimethylsiloxanes (PDMS) have been shown to degrade, with dimethylsilanediol (B41321) (DMSD) being the primary degradation product. researchgate.net This initial hydrolysis is considered the key step in the environmental degradation of silicone polymers. researchgate.net
For phenylmethylsiloxanes, degradation has been observed during the sludge-digestion processes in WWTPs, with removal efficiencies ranging from 3.0% to 25.9%. nih.gov Laboratory digestion experiments identified silanediols and silanetriols as degradation products, indicating that a likely biodegradation pathway involves the hydrolysis of both silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. nih.gov In these experiments, the degradation half-lives for phenylmethylsiloxanes ranged from 33.7 to 57.7 days. nih.gov This demonstrates that while these compounds are persistent, they are susceptible to slow degradation under certain environmental conditions. A safety data sheet for the compound indicates that it should not be allowed to enter drains and discharge into the environment must be avoided, implying concerns about its persistence and potential impact. chemicalbook.com
Bioaccumulation and Biomagnification Potentials in Aquatic and Terrestrial Ecosystems
Bioaccumulative potential is a critical factor in the environmental risk assessment of chemical substances. nih.gov It refers to the increase in the concentration of a chemical in an organism compared to its concentration in the surrounding environment. nih.govnih.gov
Currently, there are no specific studies available that document the bioaccumulation or biomagnification of this compound in either aquatic or terrestrial ecosystems. The assessment of related phenylmethylsiloxanes in soils following sludge application calculated hazard quotients to be less than 0.01. nih.gov However, the same study recommended that the ecological risks should be further investigated due to the compounds' potential for accumulation in soils over time. nih.gov Without empirical data, the potential for this specific compound to concentrate in living organisms and magnify through the food web remains an area requiring future research.
Research on Wastewater Treatment and Remediation Technologies for Siloxanes
The presence of siloxanes in wastewater and biogas necessitates the development of effective removal technologies to prevent environmental release and damage to energy cogeneration equipment. brownandcaldwell.comnih.gov
Adsorption-based systems are the most common methods for removing siloxanes from gas streams. brownandcaldwell.com Various adsorbent media are utilized, with activated carbon being highly effective and widely implemented. brownandcaldwell.com Digester gas treatment systems often consist of gas dehumidification followed by activated carbon adsorption, which has proven successful at eliminating siloxanes. brownandcaldwell.com Other materials have also been investigated for their adsorptive properties.
| Adsorbent Material | Target Siloxanes | Key Findings |
|---|---|---|
| Activated Carbon | General Siloxanes | Highly effective; commonly used in biogas treatment systems. brownandcaldwell.com |
| UTD-1faulted Zeolite | Monomeric Siloxanes (TMS, DMSD, MMST) | Exhibited the largest adsorption capacity for Trimethylsilanol (TMS) from water, with a maximum uptake of 73.1 mg/g. rsc.org |
| Silica (B1680970) Gel | General Siloxanes | Considered a potential adsorbent for siloxane removal. rsc.org |
While physical and chemical methods are prevalent, research into biological degradation offers a more sustainable approach. As previously noted, the degradation of phenylmethylsiloxanes has been observed during anaerobic sludge digestion. nih.gov The identification of hydrolysis products like silanediols and silanetriols confirms that microorganisms in these systems are capable of cleaving the stable bonds within these molecules. nih.gov This biological pathway presents a potential avenue for in-situ remediation in wastewater treatment facilities, reducing the reliance on costly and energy-intensive physical removal methods. Further research is needed to isolate the specific microbial consortia responsible and to optimize conditions for enhanced degradation.
Analytical Methodologies for Environmental Siloxane Detection and Monitoring
Accurate detection and monitoring are essential for understanding the fate and impact of siloxanes in the environment. Various analytical methods have been developed and applied for the determination of these compounds in different matrices.
For gaseous samples, such as biogas or air, several collection techniques are employed. These include whole-air sampling in Summa™ canisters or Tedlar bags, and drawing the gas through solvent-filled impingers or onto solid sorbent tubes. entechinst.comeurofinsus.com Canister-based methods are often preferred for their ease of use and ability to provide accurate, quantitative results by keeping the compounds in the gas phase and minimizing reactions. entechinst.com
The analysis itself is typically performed using gas chromatography (GC) coupled with a detector. Mass spectrometry (MS) is a widely used detector due to its high selectivity and sensitivity, allowing for the identification and quantification of specific siloxane compounds, even at trace levels. eurofinsus.comresearchgate.net Other detectors, such as the flame ionization detector (FID) and atomic emission detector (AED), are also used. eurofinsus.com For complex matrices like wastewater and sludge, sample preparation steps are crucial, and methods like headspace GC-MS with isotopically labelled standards can achieve high recoveries and low quantification limits. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is another technique that has been developed for the on-line, continuous monitoring of speciated siloxanes in gas streams. protea.ltd.uk
| Technique | Matrix | Description |
|---|---|---|
| Canister/Bag Sampling + GC-MS | Air/Biogas | Whole-air sample collection followed by gas chromatography-mass spectrometry analysis. Preferred for quantitative accuracy. entechinst.comeurofinsus.com |
| Sorbent Tube Sampling + GC-MS | Air/Biogas | Gas is drawn through a tube containing an adsorbent material, which is then thermally desorbed for GC-MS analysis. eurofinsus.comalsglobal.com |
| Headspace GC-MS | Wastewater/Sludge | Analyzes volatile components in the vapor phase above a liquid or solid sample, suitable for complex matrices. researchgate.net |
| FTIR Spectroscopy | Biogas | Allows for on-line, continuous monitoring and speciation of multiple siloxanes and other gases simultaneously. protea.ltd.uk |
Q & A
Basic Research Questions
Q. How can thermodynamic properties (e.g., vapor pressure) of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane be experimentally determined?
- Methodological Answer : Vapor pressure can be measured using static or dynamic methods across a temperature range. Antoine and Clarke-Glew equations are fitted to experimental data via weighted nonlinear regression. For example, weighted factors are applied to minimize residuals (SSR = (Texp – Tcalc)² / σ), ensuring accuracy in predicting temperature-dependent behavior .
- Data Reference : Table S4 (Antoine equation) and Table S5 (Clarke-Glew equation) provide regression parameters for vapor pressure calculations at different temperatures .
Q. What spectroscopic techniques are suitable for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming methyl, phenyl, and siloxane group arrangements. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity (>97%) and molecular weight (268.53 g/mol), while FT-IR identifies Si-O-Si and C-H stretching frequencies .
Q. How is the compound synthesized, and what purification steps ensure high yield?
- Methodological Answer : Synthesis involves hydrosilylation of phenyl-substituted silanes with dimethylsiloxane precursors under inert conditions. Purification employs fractional distillation under reduced pressure (e.g., 10–50 mmHg) to isolate the trisiloxane fraction, followed by GC-MS validation .
Advanced Research Questions
Q. How can discrepancies in critical constants (Tc, Pc, Vc) derived from experimental vs. theoretical methods be resolved?
- Methodological Answer : Theoretical models (e.g., group contribution methods) often underestimate critical temperature (Tc = 589.55 K experimentally vs. 439 K theoretically) due to phenyl group interactions. Hybrid approaches combining experimental data (e.g., vapor pressure curves) with adjusted weighting factors in regression models improve accuracy .
- Data Reference : Critical constants: Tc = 589.55 K, Pc = 1873 kPa, Vc = 883.78 cm³·mol⁻¹ .
Q. What statistical approaches optimize regression models for thermodynamic data fitting?
- Methodological Answer : Weighted nonlinear regression using variable-specific residuals (e.g., E1 = residual vector at each temperature) minimizes systematic errors. Comparative analysis of Antoine (log P = A – B/(T + C)) and Clarke-Glew (ln P = A + B/T + C ln T) equations reveals the latter better accommodates non-ideal behavior in siloxanes .
Q. How do phenyl groups influence the compound’s reactivity in surface modification applications?
- Methodological Answer : The phenyl group enhances thermal stability and hydrophobicity in siloxane matrices. Surface energy reduction (via contact angle measurements) and X-ray Photoelectron Spectroscopy (XPS) confirm phenyl-driven interfacial interactions in coatings, making it suitable for hydrophobic material synthesis .
Data Contradiction Analysis
Q. Why do experimental and theoretical critical pressures (Pc) differ significantly?
- Analysis : Theoretical models assume ideal siloxane chain behavior but neglect phenyl-induced steric effects. Experimental Pc values (1873 kPa) exceed theoretical estimates (1539 kPa) due to stronger intermolecular forces unaccounted for in group contribution methods .
Q. How should researchers address inconsistencies in viscosity measurements at high temperatures?
- Resolution : Calibrate viscometers using standard oils and validate results with Arrhenius-type models. Discrepancies >5% may arise from decomposition; Thermogravimetric Analysis (TGA) should confirm thermal stability thresholds (e.g., <200°C) .
Methodological Tables
| Property | Experimental Value | Theoretical Estimate | Source |
|---|---|---|---|
| Critical Temperature (Tc) | 589.55 K | 439 K | |
| Critical Pressure (Pc) | 1873 kPa | 1539 kPa | |
| Vapor Pressure (25°C) | 0.015 kPa | 0.012 kPa (Antoine fit) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
